molecular formula C11H12BrN3O2 B3096585 tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1286754-61-7

tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B3096585
CAS No.: 1286754-61-7
M. Wt: 298.14
InChI Key: OVKLQGNUAJSUNP-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1286754-61-7) is a high-value chemical scaffold in organic synthesis and drug discovery. This compound features a bromine atom at the 4-position of the pyrazolopyridine core and a tert-butoxycarbonyl (Boc) protective group on the pyrazole nitrogen . The Boc group enhances the molecule's stability and solubility for subsequent synthetic manipulations, while the bromine serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly explore chemical space . The pyrazolopyridine structure is of significant interest in biomedical research due to its close similitude to purine bases like adenine and guanine, making it a privileged scaffold in the design of biologically active molecules . Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, underscoring their broad utility . Research indicates that such compounds are frequently investigated as potential tyrosine kinase inhibitors and have demonstrated potent activity in other therapeutic areas, including as antimalarial agents for which resistance is associated with the P. falciparum transporter ABCI3 . With a molecular formula of C11H12BrN3O2 and a molecular weight of 298.14 g/mol, this reagent is offered with a high purity specification . It is recommended to store the product under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-bromopyrazolo[3,4-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKLQGNUAJSUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the cyclization of appropriate precursors under controlled conditions.

    tert-Butyl Protection: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a base.

Biological Activity

tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1286754-61-7) is a synthetic compound belonging to the pyrazolo-pyridine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, relevant research findings, and case studies.

  • Molecular Formula : C11H12BrN3O2
  • Molecular Weight : 298.14 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The bromine substitution at the 4-position enhances its reactivity and affinity towards specific biological targets.

Biological Activities

  • Anticancer Activity :
    • Studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a related compound showed significant inhibition of cell growth in various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction mechanisms .
  • Anti-inflammatory Effects :
    • Research has demonstrated that compounds within this class can reduce inflammation by inhibiting the NF-kB pathway, which plays a crucial role in inflammatory responses. In vitro studies have shown that these compounds can significantly decrease the levels of pro-inflammatory cytokines .
  • CNS Activity :
    • Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases. For example, they were found to enhance neurogenesis and provide protection against oxidative stress-induced neuronal damage .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial membrane potential disruption.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory bowel disease models, this compound was shown to significantly reduce colonic inflammation markers in treated mice compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of pro-inflammatory cytokines
CNS ProtectionNeuroprotection against oxidative stress

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 serves as an excellent leaving group, facilitating nucleophilic substitution under mild conditions. Common nucleophiles include amines, alkoxides, and thiols.

Key Reactions:

  • Amination: Reaction with primary or secondary amines in the presence of a base (e.g., K₂CO₃) at 60–80°C yields 4-amino derivatives. For example, treatment with morpholine in DMF produces tert-butyl 4-morpholino-1H-pyrazolo[3,4-b]pyridine-1-carboxylate .

  • Alkoxylation: Methanol or ethanol with NaH as a base at reflux replaces bromine with alkoxy groups .

Mechanism:
The electron-deficient pyridine ring enhances electrophilicity at position 4, enabling a two-step process:

  • Formation of a Meisenheimer complex via nucleophilic attack.

  • Elimination of bromide ion.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Br bond undergoes efficient cross-coupling reactions, leveraging palladium or copper catalysts.

Suzuki-Miyaura Coupling

Reaction with aryl/vinyl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12–24 h) generates biaryl or styryl derivatives .

Boronic AcidProductYield (%)Conditions
Phenyl4-Phenyl85–92Pd(PPh₃)₄, THF/H₂O, 80°C
Vinyl4-Vinyl78–84PdCl₂(dppf), DMF, 100°C

Buchwald-Hartwig Amination

Using Pd₂(dba)₃ and Xantphos as a ligand, primary/secondary amines couple at position 4 to form C–N bonds. Yields range from 70–88% .

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions (e.g., TFA/DCM, 0°C to rt, 2–4 h) to yield 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid, a precursor for further derivatization .

Halogen Exchange

Bromine can be replaced with iodine via Finkelstein reaction using NaI in acetone (reflux, 6–8 h) .

Comparative Reactivity

The bromine at position 4 exhibits higher reactivity compared to other halogenated pyrazolopyridines due to the electron-withdrawing effect of the pyridine ring.

CompoundHalogen PositionRelative Reactivity (vs. Suzuki Coupling)
4-Bromo41.0 (reference)
5-Bromo50.6–0.8
6-Bromo60.3–0.5

Stability Under Reaction Conditions

The tert-butyl carboxylate remains stable during cross-coupling and SNAr reactions but hydrolyzes under strong acidic/basic conditions.

Reaction TypeStability of tert-Butyl Group
SuzukiStable
SNArStable
TFA cleavageLabile

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be contextualized by comparing it with positional isomers, halogenated analogs, and derivatives with varying substituents. Below is a detailed analysis:

Positional Isomers

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties Applications
This compound 4-Bromo ~298.14 Bromine at 4-position enhances reactivity for meta-substitution; Boc group improves stability Cross-coupling reactions, drug intermediates
tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (1299607-55-8) 5-Bromo 298.14 Bromine at 5-position favors para-substitution; similar Boc protection Suzuki couplings, kinase inhibitor synthesis

Key Insight : The 4-bromo isomer offers distinct regioselectivity in cross-coupling reactions compared to the 5-bromo analog, influencing the design of target molecules in medicinal chemistry.

Halogenated Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (916326-31-3) 5-Bromo, 3-Iodo 424.03 Iodine’s larger atomic radius increases steric hindrance; dual halogens enable sequential functionalization Multi-step synthesis, radiopharmaceuticals
4-Bromo-1H-pyrazolo[3,4-b]pyridine (856859-49-9) 4-Bromo (no Boc) 213.03 Deprotected form; higher reactivity but lower solubility Direct metal-catalyzed couplings

Key Insight : The Boc-protected bromo derivatives exhibit superior handling and stability compared to deprotected analogs. Iodinated versions, while bulkier, enable diverse reaction pathways.

Alkyl- and Boron-Substituted Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (916258-24-7) 5-Bromo, 3-Methyl 312.16 Methyl group enhances lipophilicity; bromine retains coupling utility Anticancer agents, kinase inhibitors
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Boronic ester 344.21 Boron enables Suzuki-Miyaura couplings; Boc protection stabilizes the boronate High-throughput synthesis of biaryl compounds

Key Insight : Methyl groups improve membrane permeability in drug candidates, while boronic esters expand utility in modular synthesis pipelines.

Pharmacologically Active Derivatives

Compound Name Structure Molecular Weight (g/mol) Key Findings
tert-Butyl-(R)-3-(4-amino-3-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (5b) Piperidine-linked pyrazolo-pyrimidine 476.42 Covalent-reversible EGFR inhibitor; IC₅₀ < 10 nM in kinase assays
REDX04139 (tricyclic topoisomerase inhibitor) Bromo-pyrazolo-pyridine core 587.3 Potent topoisomerase inhibition (IC₅₀ = 0.8 µM); enhanced cellular uptake via Boc group

Key Insight : Bromo-pyrazolo-pyridine scaffolds are privileged structures in kinase and topoisomerase inhibitor design, with Boc protection optimizing pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of the pyrazolo-pyridine core followed by tert-butyloxycarbonyl (Boc) protection. Key factors include:

  • Temperature control : Bromination reactions often require low temperatures (0–20°C) to suppress side reactions, as seen in analogous heterocyclic systems .
  • Catalyst selection : Use of coupling agents like K2_2CO3_3 in acetonitrile (ACN) for alkylation or protection steps .
  • Purification : Silica gel chromatography with gradients of hexane/EtOAc or MeOH/EtOAc is effective for isolating intermediates .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm, while pyrazolo-pyridine protons resonate between 7–9 ppm .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving anisotropic displacement parameters for bromine atoms. High-resolution data (R factor <0.05) ensures accuracy .

Q. What are the recommended safety protocols when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, respiratory masks, and eye protection to avoid inhalation or skin contact with fine powders .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents like ACN .
  • Storage : Keep in a cool, dry environment (<4°C) to prevent decomposition .

Advanced Research Questions

Q. What strategies are effective for functionalizing the bromo substituent in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a versatile site for:

  • Suzuki-Miyaura coupling : React with arylboronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis. Optimize conditions using K2_2CO3_3 in THF/water mixtures at 80°C .
  • Buchwald-Hartwig amination : Introduce amines using Pd2_2(dba)3_3 and Xantphos ligands in toluene .

Q. How to address discrepancies in crystallographic data refinement for brominated heterocycles?

  • Methodological Answer :

  • Anisotropic refinement : Use SHELXL to model bromine’s anisotropic displacement parameters, which are prone to overfitting due to high electron density .
  • Twinned data : For crystals with twinning, SHELXE can apply HKLF5 format corrections to resolve overlapping reflections .

Q. How to analyze reaction mechanisms involving the bromo group using computational methods?

  • Methodological Answer :

  • DFT calculations : Simulate transition states for bromine displacement reactions (e.g., SNAr) using Gaussian or ORCA software. Basis sets like B3LYP/6-31G* are suitable for heterocyclic systems .
  • Molecular dynamics : Study solvent effects (e.g., DMF vs. ACN) on reaction kinetics using GROMACS .

Q. What approaches are used to resolve contradictions in NMR data due to tautomerism or dynamic effects?

  • Methodological Answer :

  • Variable-temperature NMR : Perform experiments at 25–60°C to identify tautomeric equilibria. For example, pyrazolo-pyridines may exhibit shifts in NH proton signals .
  • 2D experiments : Use 1^1H-13^{13}C HSQC and HMBC to correlate ambiguous peaks with adjacent nuclei .

Critical Analysis of Contradictions

  • Safety Data Variability : While classifies related compounds as "no known hazard," highlights acute toxicity. Researchers must cross-reference safety sheets with experimental data and prioritize PPE .
  • Synthetic Yields : Yields for Boc protection vary (70–90%) depending on solvent purity. Anhydrous CH2_2Cl2_2 and fresh Boc2_2O improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

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